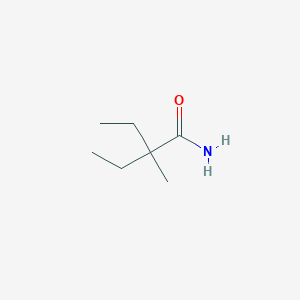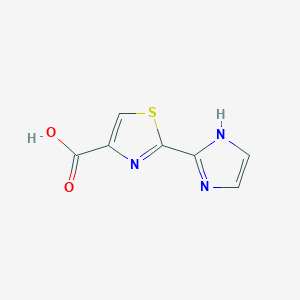![molecular formula C12H14OS B13195675 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one is an organic compound with the molecular formula C13H16OS. It is characterized by a cyclopentanone ring substituted with a 3-methylphenylsulfanyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 3-methylthiophenol under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate. The process involves the nucleophilic substitution of the thiol group onto the carbonyl carbon of cyclopentanone, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2-Methylphenyl)sulfanyl]cyclopentan-1-one
- 3-(Methylsulfanyl)cyclopentan-1-one
Uniqueness
2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H14OS |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
2-(3-methylphenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C12H14OS/c1-9-4-2-5-10(8-9)14-12-7-3-6-11(12)13/h2,4-5,8,12H,3,6-7H2,1H3 |
Clé InChI |
IBLZLHPRDSNLKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


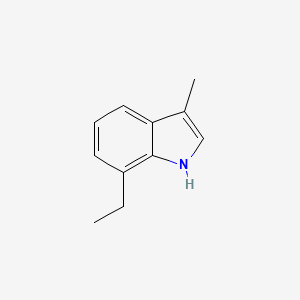
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
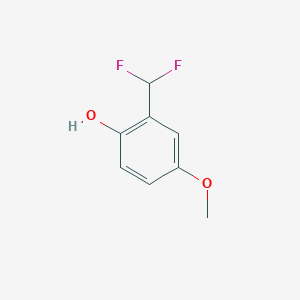
![Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
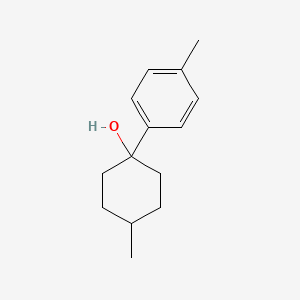
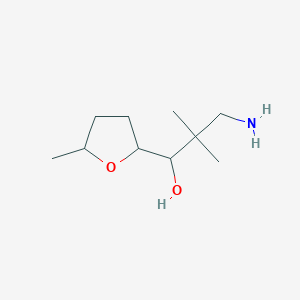
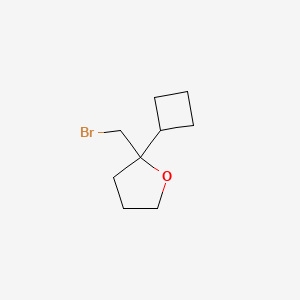
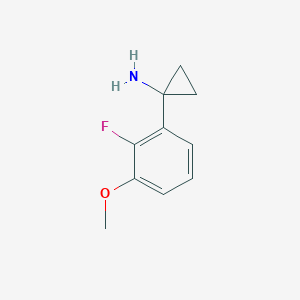
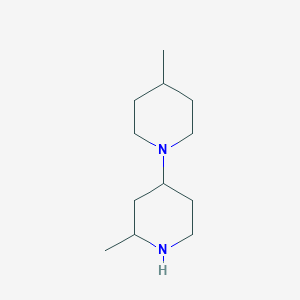
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)
![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
